molecular formula C11H13BrO2 B1275125 2-(4-Bromophenoxy)tetrahydro-2H-pyran CAS No. 36603-49-3

2-(4-Bromophenoxy)tetrahydro-2H-pyran

Cat. No.: B1275125
CAS No.: 36603-49-3
M. Wt: 257.12 g/mol
InChI Key: MXDQGXMBJCGRCB-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

It is known to be used as a building block in organic synthesis , which suggests that its targets could vary depending on the specific compounds it is used to synthesize.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Bromophenoxy)tetrahydro-2H-pyran. It is slightly soluble in water , which could affect its distribution and availability in aqueous environments. , which suggests it could be relatively stable under a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

2-(4-Bromophenoxy)tetrahydro-2H-pyran plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, acting as a substrate or inhibitor in different biochemical pathways. For instance, it may be used as a starting material in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Understanding these effects is essential for developing therapeutic strategies that leverage the compound’s biochemical properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways . These interactions are critical for elucidating the compound’s mechanism of action and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, affecting its efficacy and safety in in vitro and in vivo experiments . Understanding these temporal effects is crucial for optimizing experimental conditions and ensuring reliable results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . These dosage-dependent effects are important for determining the compound’s therapeutic window and ensuring its safe use in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and safety. Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and targeting in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are important for understanding the compound’s activity and function within cells, as well as its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(4-Bromophenoxy)tetrahydro-2H-pyran can be synthesized through the reaction of 4-bromophenol with 2,3-dichloropropanol under basic conditions

Properties

IUPAC Name

2-(4-bromophenoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDQGXMBJCGRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405217
Record name 2-(4-Bromophenoxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36603-49-3
Record name 2-(4-Bromophenoxy)tetrahydro-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36603-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenoxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the same general procedure as for the preparation of 4-bromo-2-t-butyl-1-(2-tetrahydropyranoxy)benzene (Compound H), but instead using 15.00 g (86.7 mmol) of 4-bromophenol, 2.18 g (8.7 mmol) of pyridinium p-toluenesulfonate and 10.94 g (11.9 ml, 130.1 mmol) of 3,4-dihydro-2H-pyran and 75 ml of dichloromethane produced a clear, slightly yellow oil. Purification by flash chromatography (silica, 5% ethyl acetate in hexane) yielded a mixture of 4-bromophenol and the desired THP-ether. This mixture was separated by diluting with 300 ml of 1N aqueous NaOH solution, stirring at room temperature followed by ether extraction. The organic phase was dried over K2CO3, filtered and concentrated in vacuo to give the title compound as a white solid. PMR (CDCl3): d 1.5-2.1 (6H, m), 3.5-3.7 (1H, m), 3.8-3.95 (1H, m), 5.37 (1H, t, J=3.2 Hz), 6.9-6.96 (2H, m), 7.34-7.39 (2H, m).
Name
4-bromo-2-t-butyl-1-(2-tetrahydropyranoxy)benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Compound H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
2.18 g
Type
reactant
Reaction Step Three
Quantity
11.9 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
THP-ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
75 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a known application of 2-(4-Bromophenoxy)tetrahydro-2H-pyran in organic synthesis?

A1: this compound serves as a protected form of 4-bromophenol. This protected compound has been utilized in the synthesis of p-ethynylphenol through a palladium coupling reaction. []

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